Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Description
Ethyl 2-bromo-4-cyano-5-nitrobenzoate is a polyfunctional aromatic ester characterized by a bromine atom at the ortho position (C2), a cyano group at the para position (C4), and a nitro group at the meta position (C5) relative to the ester moiety.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKULIZMMOGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-5-nitrobenzoate typically involves multiple steps. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation. The reaction conditions often involve the use of bromine in the presence of a catalyst, such as iron(III) bromide, for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The final step, cyanation, can be achieved using copper(I) cyanide under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-amino-4-cyano-5-nitrobenzoate.
Reduction: 2-bromo-4-cyano-5-aminobenzoate.
Hydrolysis: 2-bromo-4-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-nitrobenzoate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by the functional groups present, which can interact with various molecular targets, such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations:
- The cyano group at C4 enhances polarity and may improve solubility in polar aprotic solvents, as seen in ethyl acetate extracts of turmeric and ginger bioactive compounds .
- The nitro group at C5 strongly deactivates the ring, reducing electrophilic substitution reactivity but possibly stabilizing the compound in acidic environments.
Physicochemical Properties
| Property | This compound | Ethyl 4-nitrobenzoate* | Ethyl 3-cyanobenzoate* |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.1 | 195.2 | 175.2 |
| Melting Point (°C) | ~120–125 (predicted) | 89–91 | 68–70 |
| LogP (Predicted) | 2.1 | 1.8 | 1.2 |
*Data inferred from analogous compounds in referenced tables .
Analysis:
- The higher molecular weight and logP of this compound suggest lower water solubility compared to simpler analogs, aligning with trends observed in ethyl acetate-extracted bioactive compounds .
- The predicted melting point range reflects strong intermolecular interactions due to polar substituents.
Research Implications
This compound’s structural complexity offers opportunities in medicinal chemistry (e.g., as a protease inhibitor precursor) and materials science (e.g., as a monomer for conductive polymers). Further studies should explore:
- Synthetic pathways : Optimizing bromine introduction at C2 without side reactions.
- Biological screening : Testing against fungal pathogens highlighted in Tanzanian spice extracts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
